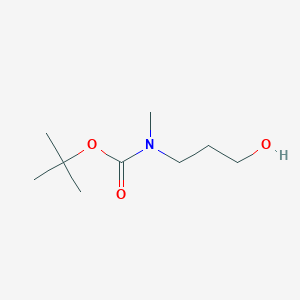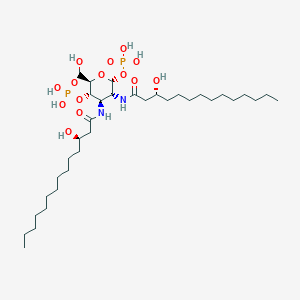
Sdz 880-431
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a phosphonooxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves several steps, each requiring precise reaction conditionsThe amino groups are then added through a series of substitution reactions, and the final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and ensuring the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular signaling pathways and enzyme functions.
Medicine
In medicine, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonooxy group plays a crucial role in its binding affinity and specificity, while the hydroxyl and amino groups contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxyhexadecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxydecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
Uniqueness
The uniqueness of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique interactions with biological molecules and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
101662-30-0 |
|---|---|
Molekularformel |
C34H68N2O14P2 |
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68N2O14P2/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(50-52(45,46)47)48-28(25-37)33(31)49-51(42,43)44)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,42,43,44)(H2,45,46,47)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
QLAZNNNXRFUOQM-XQJZMFRCSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Synonyme |
SDZ 880-431 SDZ 880.431 SDZ-880-431 SDZ-880.431 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


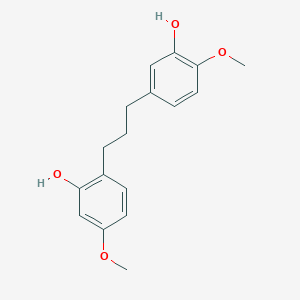
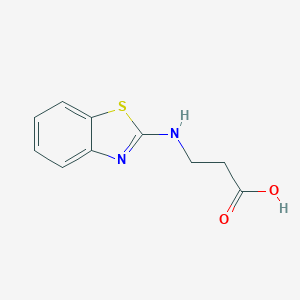
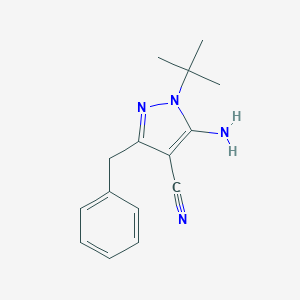
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
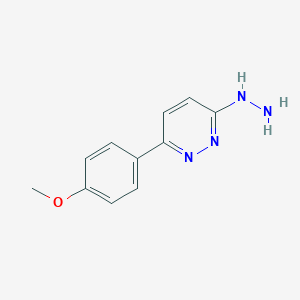
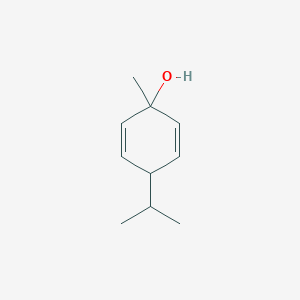
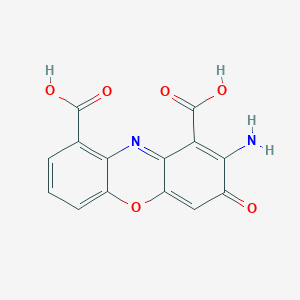
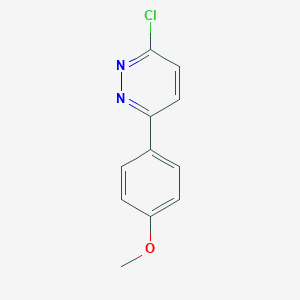

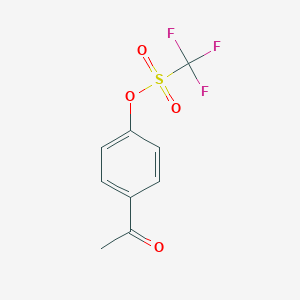
![5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B28097.png)

